![molecular formula C17H27NO6 B4992482 N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4992482.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butylphenoxy group, an ethyl linkage, and a methoxyethanamine moiety, combined with oxalic acid. Its unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the tert-butylphenoxy precursor. One common method involves the alkylation of 4-tert-butylphenol with an appropriate alkylating agent, such as tert-butyl chloride, in the presence of a catalyst like ferric chloride . The resulting intermediate is then reacted with 2-methoxyethanamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide
- N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide
- N-(2-(4-tert-butylphenoxy)-1-methyl)-3,3-diphenyl-1-propanamine
Highlighting Uniqueness
N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyethanamine moiety, in particular, differentiates it from other similar compounds, providing distinct properties and applications.
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-15(2,3)13-5-7-14(8-6-13)18-12-10-16-9-11-17-4;3-1(4)2(5)6/h5-8,16H,9-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMDIVAIMBGSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
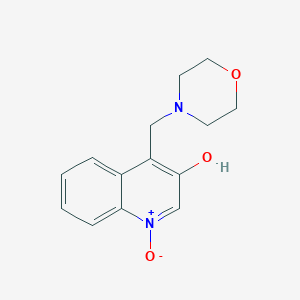
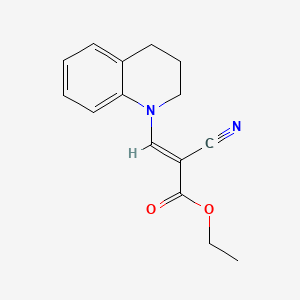
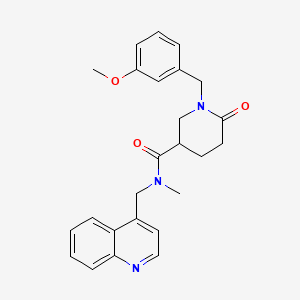
![(5E)-5-[[4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4992415.png)
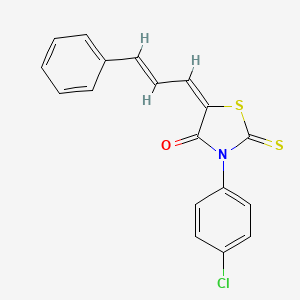
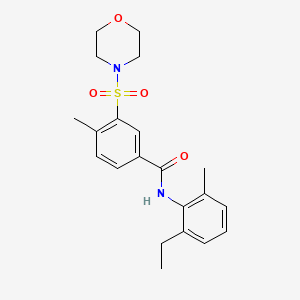
![4-[3-(2-phenylethylamino)butyl]phenol](/img/structure/B4992453.png)
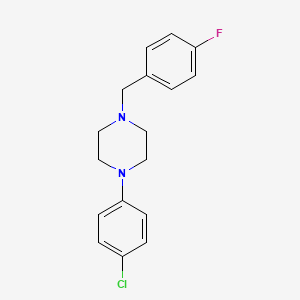
![N-(3-CHLOROPHENYL)-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE](/img/structure/B4992462.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)
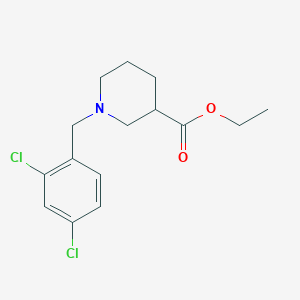
![3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4992486.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4992495.png)
![(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4992502.png)
